molecular formula C8H11ClN2O B3087214 (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride CAS No. 1171855-00-7

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B3087214
CAS No.: 1171855-00-7
M. Wt: 186.64 g/mol
InChI Key: VWSMBZUYLSMHPB-UHFFFAOYSA-N
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Description

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is a specialized acetylating agent featuring a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, linked to an acetyl chloride functional group. This compound is structurally distinct from conventional acetyl chloride (CH₃COCl) due to the bulky, electron-rich pyrazole moiety, which imparts unique reactivity and selectivity. It is primarily employed in organic synthesis to introduce acetyl groups into complex molecules, particularly those requiring regioselective modification of heterocyclic frameworks. The pyrazole substituent enhances steric and electronic effects, making it valuable in pharmaceutical and agrochemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSMBZUYLSMHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted into the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various synthetic and medicinal applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Reactivity Applications Physical State
This compound C₈H₁₂ClN₂O ~187.45 Moderate (steric hindrance) Targeted acetylation in heterocycles Likely solid or high-BP liquid
Acetyl chloride C₂H₃ClO 78.50 High General acetylation (alcohols, amines) Colorless fuming liquid
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide [Ref: ] C₁₈H₁₈ClN₅O₃S 421.88 Low (sulfonamide derivative) Pharmaceutical intermediates Solid (mp 178–182 °C)
Key Observations:

Reactivity :

  • The pyrazole-substituted acetyl chloride exhibits moderate reactivity due to steric hindrance from the methyl groups, which slows nucleophilic attack compared to unsubstituted acetyl chloride .
  • In contrast, acetyl chloride is highly reactive and prone to rapid hydrolysis, limiting its use in moisture-sensitive applications .

Applications :

  • The pyrazole derivative is tailored for regioselective acetylation in heterocyclic systems, as demonstrated in the synthesis of sulfonamide derivatives (e.g., compound 25 in ) .
  • Standard acetyl chloride is a general-purpose reagent for broad acetylation reactions, such as synthesizing esters, amides, and polymers .

Stability :

  • The bulky pyrazole group may confer enhanced stability under ambient conditions compared to acetyl chloride, which requires stringent anhydrous handling .

Biological Activity

Overview

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride is a derivative of pyrazole, a five-membered heterocyclic compound notable for its diverse biological activities. This compound, with the molecular formula C8H11ClN2O, has garnered attention in medicinal chemistry due to its potential pharmacological effects, particularly in the context of infectious diseases and inflammation.

Target of Action

Pyrazole derivatives, including this compound, exhibit a range of biological activities. They are known to interact with various molecular targets within cells, leading to alterations in cellular processes. Specifically, this compound has been linked to antileishmanial and antimalarial activities, suggesting its potential utility in treating parasitic infections .

Mode of Action

The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens. For example, compounds derived from pyrazole structures have demonstrated the ability to disrupt metabolic processes in target organisms .

Antimicrobial Properties

Research indicates that pyrazole derivatives possess significant antimicrobial activity. A study highlighted that various pyrazole compounds were effective against bacterial strains such as Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeSpecific ActivityReference
AntileishmanialEffective against Leishmania spp.
AntimalarialInhibitory effects on Plasmodium
AntimicrobialActive against E. coli, S. aureus
Anti-inflammatoryReduces TNF-α and IL-6 levels

Case Studies

  • Antitubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed promising activity with some compounds exhibiting over 90% inhibition at low concentrations compared to standard drugs like rifampin .
  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of several pyrazole derivatives. Compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
  • Anticancer Potential : Research has also explored the anticancer properties of pyrazole derivatives. In vitro assays indicated that certain compounds could inhibit cancer cell proliferation across various cell lines, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What safety protocols should researchers follow when handling (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats due to its corrosive and flammable nature .
  • Handling : Conduct reactions under inert atmospheres (argon/nitrogen) to avoid moisture exposure, which triggers violent hydrolysis .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause severe respiratory irritation .
  • Spill Management : Neutralize spills with dry sodium bicarbonate or vermiculite, followed by disposal in sealed containers .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

  • Reaction Scheme : React 3,4,5-trimethyl-1H-pyrazole with chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C.
  • Base Addition : Use triethylamine (1.2 equivalents) to scavenge HCl, improving yield and reducing side reactions .
  • Purification : Isolate the product via vacuum distillation or column chromatography (hexane:ethyl acetate gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1H^1H-NMR (δ 2.1–2.3 ppm for methyl groups, δ 4.8–5.2 ppm for acetyl chloride protons) and 13C^{13}C-NMR (δ 165–170 ppm for carbonyl) .
  • IR Spectroscopy : Identify C=O stretch (~1800 cm1^{-1}) and C-Cl stretch (~750 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 215.08) .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trimethylpyrazole substituent influence the reactivity of the acetyl chloride moiety?

Methodological Answer:

  • Steric Hindrance : The bulky trimethylpyrazole group reduces nucleophilic substitution rates. Kinetic studies (e.g., competition experiments with amines) quantify this effect .
  • Electronic Effects : Electron-donating methyl groups stabilize the pyrazole ring, indirectly destabilizing the acyl chloride via resonance withdrawal. Compare reactivity with unsubstituted analogs using Hammett plots .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Crystallization Issues : Hygroscopicity and thermal instability complicate single-crystal growth.
  • Mitigation Strategies :
    • Use slow vapor diffusion with anhydrous diethyl ether/pentane mixtures at -20°C.
    • Employ SHELXL for structure refinement, accounting for disorder in methyl groups .
    • Validate with powder XRD to confirm phase purity .

Q. How can researchers design assays to evaluate the biological activity of derivatives synthesized from this compound?

Methodological Answer:

  • Derivative Synthesis : React with nucleophiles (e.g., amines, thiols) to form amides or thioesters. Monitor reactions via TLC .
  • Biological Screening :
    • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA .
    • Structure-Activity Relationships (SAR) : Correlate substituent modifications (e.g., methyl vs. ethyl groups) with bioactivity .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Factors :
    • Moisture sensitivity: Trace water reduces yields; use molecular sieves in solvents .
    • Temperature control: Exothermic reactions above 10°C promote decomposition .
  • Optimization :
    • Design a Doehlert matrix experiment to optimize equivalents of base, solvent polarity, and reaction time .
    • Validate reproducibility via triplicate runs with statistical analysis (e.g., ANOVA) .

Q. What computational methods are suitable for modeling the reaction pathways of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for nucleophilic acyl substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics using GROMACS .
  • Docking Studies : Predict binding affinities of derivatives with target proteins (e.g., kinases) using AutoDock Vina .

Q. What environmental impact assessments are necessary for large-scale use of this compound?

Methodological Answer:

  • Ecototoxicity : Conduct OECD 201/202 tests for algal and Daphnia magna toxicity due to acute aquatic hazards (LC50_{50} < 10 mg/L) .
  • Degradation Studies :
    • Hydrolysis kinetics: Monitor HCl release at pH 7.4 (PBS buffer) via ion chromatography .
    • Photodegradation: Expose to UV light (254 nm) and analyze by GC-MS for breakdown products .
  • Waste Disposal : Incinerate in EPA-compliant facilities with HCl scrubbers .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride
Reactant of Route 2
Reactant of Route 2
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride

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